molecular formula C19H15N3O5S B3009350 ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 1207044-39-0

ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No. B3009350
M. Wt: 397.41
InChI Key: VPIDFWGDNDLFGY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate is a compound that belongs to a class of organic molecules known for their heterocyclic structure containing both benzoxazole and benzothiazole moieties. These compounds are of interest due to their potential applications in various fields, including material science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related ethyl benzothiazole carboxylate derivatives has been reported in several studies. For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized through the cyclization of thioamide with 2-chloroacetoacetate, achieving a yield above 60% . Similarly, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was prepared via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These methods demonstrate the feasibility of synthesizing complex benzothiazole derivatives through multi-step reactions involving cyclization and substitution processes.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was investigated using X-ray diffraction, and the molecular geometry was optimized using density functional theory (DFT) . Theoretical calculations, including the molecular electrostatic potential (MEP) map and Mulliken population analysis, have been used to identify hydrogen bonding sites and confirm the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of ethyl benzothiazole derivatives has been explored in several studies. Compounds such as ethyl 2-amino benzothiazole-6-carboxylate derivatives have been synthesized and further reacted with various reagents to yield Schiff bases and other heterocyclic structures . These reactions often involve nucleophilic substitution, condensation, and cyclization steps, indicating the versatility of benzothiazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl benzothiazole carboxylates are influenced by their molecular structure. Photophysical properties, such as absorption and fluorescence, have been studied for compounds like ethyl 2-arylthiazole-5-carboxylates, revealing that these properties are mainly due to π→π* transitions and dual emission from different excited states . Theoretical studies have provided insights into the vibrational assignments, chemical shifts, and geometric parameters of these molecules, often showing good agreement with experimental data .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate involves complex chemical reactions aiming at creating compounds with specific structural characteristics. For example, Mohamed (2014) and Mohamed (2021) describe the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, leading to compounds with potential scientific applications (Mohamed, 2014) (Mohamed, 2021).

Marjani (2013) detailed the synthesis and crystal structure analysis of a similar compound, highlighting the intricate molecular interactions and structural details, which are crucial for understanding the compound's properties and potential applications in various scientific domains (Marjani, 2013).

Potential Applications

While the direct applications of ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate specifically were not detailed in the available literature, the studies of related compounds suggest a broad interest in their chemical properties and potential uses. Research into similar compounds often explores their potential in creating new materials, pharmaceuticals, or as intermediates in organic synthesis processes.

For instance, synthetic methodologies developed by researchers like Nassiri and Milani (2020) for novel compounds offer insights into how such chemical structures could be utilized in developing new drugs or materials with specific desired properties (Nassiri & Milani, 2020).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

ethyl 2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-2-26-17(24)11-7-8-12-15(9-11)28-18(20-12)21-16(23)10-22-13-5-3-4-6-14(13)27-19(22)25/h3-9H,2,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIDFWGDNDLFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate

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